molecular formula C8H5ClN2O2 B1523582 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1167056-92-9

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1523582
CAS No.: 1167056-92-9
M. Wt: 196.59 g/mol
InChI Key: WNHYMQCWBLAACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1167056-92-9) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula : C8H5ClN2O2
  • Molecular Weight : 196.59 g/mol
  • Structure : The compound features a pyrrole ring fused with a pyridine structure, which is characteristic of many biologically active compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

CompoundMIC (μg/mL)Bacterial Strain
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

The compound displayed a minimum inhibitory concentration (MIC) range comparable to established antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. The compound has been shown to inhibit the expression of inflammatory markers such as COX2 and IL-1β in cultured cells.

Inflammatory MarkerEffect
COX2Dose-dependent inhibition
IL-1βDose-dependent inhibition

These findings indicate that the compound may be useful in treating inflammatory diseases .

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer properties. A study indicated that it could influence cell viability in various cancer cell lines:

Cell LineViability (%) at IC50
HeLa45%
L92960%

Further research is needed to elucidate the mechanisms through which this compound exerts its anticancer effects .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in MDPI evaluated several pyrrole derivatives for their antibacterial activity. The results indicated that derivatives similar to this compound showed promising results against Gram-positive bacteria .
  • Inflammation Modulation : In another study focused on anti-inflammatory effects, the compound was tested against various inflammatory cytokines and showed significant inhibition, suggesting its potential application in inflammatory conditions .
  • Toxicity Assessment : Toxicity predictions using QSAR models indicated that this compound falls within a non-toxic classification (class 5), which is advantageous for further pharmacological development .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHYMQCWBLAACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml round-bottomed flask, 7.5 ml of a 1M aqueous solution of lithium hydroxide are added, at ambient temperature, to a suspension of 527 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid methyl ester obtained according to the preceding stage, in 15 ml of methanol. After stirring for 2.5 hours at ambient temperature, 7.5 ml of 1N hydrochloric acid are added dropwise. After stirring for ½ hour, the solid is filtered off, washed with 25 ml of water and dried. 475 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are obtained in the form of a beige solid, the characteristics of which are the following:
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
527 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 5
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.